4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride 4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 647855-19-4
VCID: VC16912441
InChI: InChI=1S/C8H8F3NO2.ClH/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11;/h2-4H,12H2,1H3;1H
SMILES:
Molecular Formula: C8H9ClF3NO2
Molecular Weight: 243.61 g/mol

4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride

CAS No.: 647855-19-4

Cat. No.: VC16912441

Molecular Formula: C8H9ClF3NO2

Molecular Weight: 243.61 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride - 647855-19-4

Specification

CAS No. 647855-19-4
Molecular Formula C8H9ClF3NO2
Molecular Weight 243.61 g/mol
IUPAC Name 4-methoxy-3-(trifluoromethoxy)aniline;hydrochloride
Standard InChI InChI=1S/C8H8F3NO2.ClH/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11;/h2-4H,12H2,1H3;1H
Standard InChI Key RFVFKEQYLSCYGF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)N)OC(F)(F)F.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of 4-methoxy-3-(trifluoromethoxy)aniline hydrochloride is C₈H₉ClF₃NO₂, with a molecular weight of 243.61 g/mol . The free base (without the hydrochloride) has a molecular formula of C₈H₈F₃NO₂ and a molecular weight of 207.15 g/mol . The compound’s structure features a benzene ring with:

  • A methoxy group at the para position (C4).

  • A trifluoromethoxy group at the meta position (C3).

  • An amine group at C1, protonated as a hydrochloride salt .

Key physicochemical properties include:

  • Exact Mass: 243.027 g/mol (hydrochloride form) .

  • Topological Polar Surface Area (TPSA): 44.48 Ų, indicating moderate polarity .

  • LogP: 3.56 (hydrochloride), suggesting moderate lipophilicity .

Spectral and Computational Data

  • Infrared (IR) Spectroscopy: Peaks corresponding to N-H stretches (amine), C-F stretches (trifluoromethoxy), and C-O stretches (methoxy) are expected.

  • Nuclear Magnetic Resonance (NMR): The aromatic proton environment would show distinct splitting patterns due to the substituents’ electronic effects. For example, the C2 and C6 protons adjacent to the trifluoromethoxy group would deshield significantly .

  • Mass Spectrometry: The molecular ion peak at m/z 243 (for the hydrochloride) and characteristic fragments from cleavage of the OCF₃ group would dominate .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-methoxy-3-(trifluoromethoxy)aniline hydrochloride involves two primary steps:

  • Preparation of the Free Base:

    • Starting from 4-methoxy-3-(trifluoromethoxy)nitrobenzene, catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ gas reduces the nitro group to an amine .

    • Alternative routes use sodium amide (NaNH₂) in dimethyl sulfoxide (DMSO) at 155°C under inert atmospheres, achieving yields >98% .

  • Salt Formation:

    • The free base is treated with hydrochloric acid (HCl) in an aprotic solvent (e.g., diethyl ether), yielding the hydrochloride salt .

Optimization and Challenges

  • Reaction Conditions: High temperatures (155°C) and pressures (4 atm) are critical for maximizing yield .

  • Purification: Liquid-liquid extraction with chloroform and drying over Na₂SO₄ removes impurities .

  • Scalability: The use of sodium ferrate (Na₂FeO₄) and sodium bromide (NaBr) as catalysts improves reaction efficiency but requires careful handling due to their oxidative nature .

Pharmacological Applications

Anti-Cancer Activity

Derivatives of 4-methoxy-3-(trifluoromethoxy)aniline exhibit potent anti-proliferative effects. In a 2021 study, proguanil derivatives with n-octyl chains (8C) showed:

  • IC₅₀ Values: 0.5–1.0 μM against bladder (T24, UMUC3) and liver cancer cell lines, surpassing proguanil’s activity by 10-fold .

  • Mechanism: Activation of AMP-activated protein kinase (AMPK), leading to inhibition of the mTOR/p70S6K/4EBP1 pathway, which regulates cell growth and autophagy .

Structure-Activity Relationships (SAR)

  • Carbon Chain Length: Derivatives with n-pentyl to n-octyl chains (5C–8C) show enhanced activity, while longer chains (>C8) reduce efficacy due to steric hindrance .

  • Electron-Withdrawing Groups: The trifluoromethoxy group enhances membrane permeability and metabolic stability compared to non-fluorinated analogs .

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).

  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

  • Retention Time: ~8.2 minutes .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.8 Hz, 1H), 6.95 (d, J = 2.8 Hz, 1H), 6.85 (dd, J = 8.8, 2.8 Hz, 1H), 3.80 (s, 3H) .

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